molecular formula C12H12F2N2OS B2406796 N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide CAS No. 907974-18-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide

Cat. No. B2406796
CAS RN: 907974-18-9
M. Wt: 270.3
InChI Key: ICUPDRBCESSNIT-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many biologically active compounds and have been associated with a variety of medicinal properties, including antimicrobial, antifungal, antiviral, and antitumor activities .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

Antidepressant Development

Depression is a significant global health concern, affecting millions of people worldwide. Researchers have explored novel antidepressant molecules, and metal-catalyzed procedures play a crucial role in their synthesis . The compound’s structural motifs can be effectively synthesized using metal-catalyzed steps, contributing to the development of tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and other antidepressant drugs.

Dual-Target or Multi-Target Antidepressants

Researchers aim to create antidepressants that simultaneously target multiple pathways, enhancing efficacy and minimizing side effects. N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide could be a valuable scaffold for designing dual- or multi-target antidepressants .

Future Directions

The development of new thiazole derivatives is an active area of research due to their diverse biological activities. Future work could involve synthesizing new derivatives and testing their biological activities .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-12(2,3)10(17)16-11-15-9-7(14)4-6(13)5-8(9)18-11/h4-5H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUPDRBCESSNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

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